molecular formula C24H24ClN3O3S B283344 N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide

Cat. No. B283344
M. Wt: 470 g/mol
InChI Key: IANOCGINZVXYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide, also known as THIP, is a synthetic compound that belongs to the class of GABAergic drugs. THIP is a potent agonist of GABA-A receptors and has been extensively studied for its potential applications in the field of neuroscience and pharmacology.

Mechanism of Action

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide acts as a potent agonist of GABA-A receptors, which are ionotropic receptors that mediate the inhibitory effects of GABA in the central nervous system. By binding to the GABA-A receptor, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide enhances the opening of chloride ion channels, leading to hyperpolarization of the neuronal membrane and inhibition of neuronal firing.
Biochemical and Physiological Effects:
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to increase the threshold for seizure induction and to reduce the severity of seizures. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide has been found to have a high affinity for the GABA-A receptor and to be highly selective for the α4β2δ subunit of the receptor.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for precise control of neuronal activity and can help to elucidate the role of GABA-A receptors in various physiological and pathological conditions. One limitation of using N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide is its short half-life, which can make it difficult to maintain stable levels of the compound in vivo.

Future Directions

Future research on N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide could focus on its potential therapeutic applications in the treatment of anxiety disorders, epilepsy, and other neurological conditions. Studies could also investigate the effects of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide on different subtypes of GABA-A receptors and explore the potential of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide as a tool for studying the role of GABA-A receptors in various brain regions and circuits. Additionally, research could investigate the potential of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide as a modulator of synaptic plasticity and learning and memory processes.

Synthesis Methods

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide can be synthesized by reacting 4-(2-thienylcarbonyl)-1-piperazinecarboxylic acid with 3-chloro-4-(4-methylphenoxy)aniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified by column chromatography to obtain N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide in high purity.

Scientific Research Applications

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide has been widely used in scientific research to study the role of GABA-A receptors in the central nervous system. It has been shown to enhance the inhibitory effects of GABA, leading to anxiolytic, sedative, and anticonvulsant effects. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide has also been used to study the effects of GABA-A receptor activation on neuronal excitability and synaptic transmission.

properties

Molecular Formula

C24H24ClN3O3S

Molecular Weight

470 g/mol

IUPAC Name

N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C24H24ClN3O3S/c1-17-4-7-19(8-5-17)31-16-23(29)26-18-6-9-21(20(25)15-18)27-10-12-28(13-11-27)24(30)22-3-2-14-32-22/h2-9,14-15H,10-13,16H2,1H3,(H,26,29)

InChI Key

IANOCGINZVXYCJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.